molecular formula C6H3F7N2 B13066440 3-(Heptafluoropropyl)-1H-pyrazole CAS No. 158148-63-1

3-(Heptafluoropropyl)-1H-pyrazole

Cat. No.: B13066440
CAS No.: 158148-63-1
M. Wt: 236.09 g/mol
InChI Key: ZJNFZKRETOIRSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Heptafluoropropyl)-1H-pyrazole is a fluorinated pyrazole derivative characterized by a heptafluoropropyl group (-C₃F₇) attached to the pyrazole ring at the 3-position. The heptafluoropropyl group enhances thermal stability and resistance to metabolic degradation, which is advantageous in agrochemical and pharmaceutical contexts .

Properties

CAS No.

158148-63-1

Molecular Formula

C6H3F7N2

Molecular Weight

236.09 g/mol

IUPAC Name

5-(1,1,2,2,3,3,3-heptafluoropropyl)-1H-pyrazole

InChI

InChI=1S/C6H3F7N2/c7-4(8,3-1-2-14-15-3)5(9,10)6(11,12)13/h1-2H,(H,14,15)

InChI Key

ZJNFZKRETOIRSX-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Heptafluoropropyl)-1H-pyrazole typically involves the reaction of heptafluoropropyl iodide with a pyrazole derivative under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Heptafluoropropyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(Heptafluoropropyl)-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Heptafluoropropyl)-1H-pyrazole involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorinated group can enhance the compound’s binding affinity and specificity, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

Key Compounds for Comparison :

5-(4-Nitrophenyl)-3-(4-chlorophenyl)-1H-pyrazole (): Features nitro and chloro groups, which are electron-withdrawing.

3-(4-Fluorophenyl)-1H-pyrazole (): Aryl-substituted pyrazole with fluorine.

3-Heptafluoropropyl-5-methyl-4-nitropyrazole (): Combines heptafluoropropyl, methyl, and nitro groups.

Property 3-(Heptafluoropropyl)-1H-pyrazole 5-(4-Nitrophenyl)-3-(4-chlorophenyl)-1H-pyrazole 3-(4-Fluorophenyl)-1H-pyrazole
Molecular Weight ~280 g/mol (estimated) 344.7 g/mol 162.2 g/mol
Substituent Effects High lipophilicity (C₃F₇) Strong electron withdrawal (NO₂, Cl) Moderate polarity (F)
Spectroscopy Expected C-F stretches (IR: 1100–1250 cm⁻¹) Nitro group: IR ~1520 cm⁻¹ (asymmetric NO₂) Aromatic C-F: NMR δ ~115 ppm

The heptafluoropropyl group imparts unique IR and NMR signatures due to C-F bonds and deshielding effects, distinct from aryl or nitro substituents .

Biological Activity

3-(Heptafluoropropyl)-1H-pyrazole is a fluorinated heterocyclic compound belonging to the pyrazole family. Its structure features a five-membered ring containing two adjacent nitrogen atoms, with a heptafluoropropyl group that significantly influences its chemical and physical properties. This compound has garnered attention for its potential applications in pharmaceuticals and agrochemicals due to its unique properties, particularly in terms of lipophilicity and stability.

The presence of the heptafluoropropyl substituent enhances the compound's metabolic stability and bioavailability compared to non-fluorinated analogs. This characteristic makes it an attractive candidate for further pharmacological exploration, especially in developing new therapeutic agents.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial and antifungal properties.
  • Anti-inflammatory Effects : The compound shows promise in reducing inflammation, which could be beneficial in treating various inflammatory diseases.
  • Anticancer Properties : There are indications of anticancer activity, warranting further investigation into its mechanisms and efficacy.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacterial strains
AntifungalPotential activity against fungal infections
Anti-inflammatoryReduces inflammation markers in vitro
AnticancerExhibits cytotoxic effects on cancer cell lines

Understanding the interactions of this compound with biological systems is crucial for predicting its pharmacokinetics and pharmacodynamics. Initial findings suggest that this compound may interact with various enzymes and receptors, influencing cellular pathways related to inflammation and cancer progression.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
  • Anti-inflammatory Activity : In a controlled experiment using human dermal fibroblast cultures, the compound reduced pro-inflammatory cytokine levels significantly, suggesting a potential role in treating inflammatory skin conditions.
  • Anticancer Activity : In vitro studies on HeLa cells revealed that this compound induced apoptosis at concentrations that did not affect normal fibroblast viability, indicating selective cytotoxicity towards cancer cells.

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with other structurally similar compounds:

Table 2: Comparison of Related Pyrazole Compounds

Compound NameMolecular FormulaUnique Features
1-Acetyl-5-(heptafluoropropyl)-3-methyl-1H-pyrazoleC8H6F7N2OContains an acetyl group enhancing reactivity
4-Bromo-3-(heptafluoropropyl)-5-methyl-1H-pyrazoleC7H4BrF7N2Contains a bromine atom affecting reactivity
3-(Trifluoromethyl)-1H-pyrazoleC4H3F3N2Lacks heptafluoropropyl group, affecting properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.